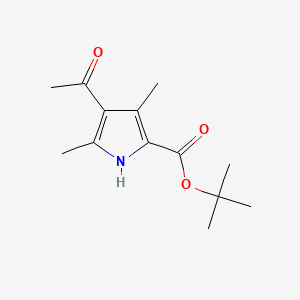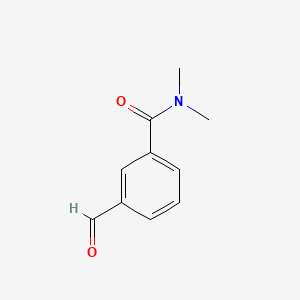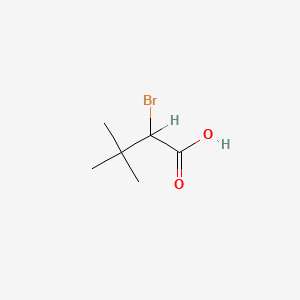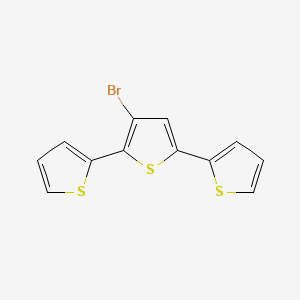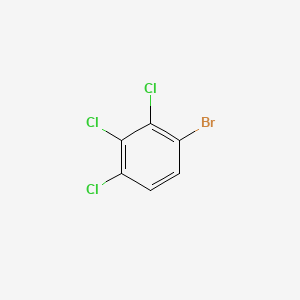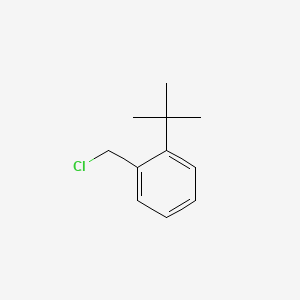
2-tert-Butylbenzyl chloride
Overview
Description
2-tert-Butylbenzyl chloride is an organic compound with the molecular formula C11H15Cl. It is a derivative of benzyl chloride, where the benzyl group is substituted with a tert-butyl group at the second position. This compound is a colorless liquid that is sparingly soluble in water but soluble in organic solvents. It is primarily used as an intermediate in organic synthesis and has various applications in chemical research and industry.
Mechanism of Action
Target of Action
The primary target of 2-tert-Butylbenzyl chloride is the benzylic position in organic compounds . The benzylic position is a carbon atom that is directly attached to an aromatic system, such as a benzene ring . This position is particularly reactive due to the resonance stabilization of the benzylic radical .
Mode of Action
This compound interacts with its targets through a nucleophilic substitution reaction . In this reaction, a nucleophile, which is a species rich in electrons, attacks the benzylic position, leading to the substitution of the chloride group . This reaction can occur via two pathways: SN1 or SN2 . The pathway depends on the degree of substitution at the benzylic position . For example, primary benzylic halides typically react via an SN2 pathway, while secondary and tertiary benzylic halides typically react via an SN1 pathway .
Biochemical Pathways
It’s known that the compound can participate in various organic reactions, potentially affecting a wide range of biochemical processes .
Pharmacokinetics
The compound’s reactivity suggests that it may be rapidly metabolized in the body .
Result of Action
The result of the action of this compound is the formation of a new organic compound where the chloride group at the benzylic position has been replaced by a nucleophile . This can lead to significant changes in the properties of the original compound .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the rate of the nucleophilic substitution reaction can be affected by the nature of the solvent, the temperature, and the concentration of the nucleophile .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-tert-Butylbenzyl chloride can be synthesized through several methods. One common method involves the Friedel-Crafts alkylation of benzyl chloride with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via the formation of a carbocation intermediate, which then reacts with the benzyl chloride to form the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound typically involves the same Friedel-Crafts alkylation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-tert-Butylbenzyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: It can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and ammonia (NH3). The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed:
Substitution: Depending on the nucleophile, products such as 2-tert-Butylbenzyl alcohol, 2-tert-Butylbenzyl amine, or ethers can be formed.
Oxidation: Products include 2-tert-Butylbenzoic acid or 2-tert-Butylbenzyl alcohol.
Reduction: The major product is 2-tert-Butylbenzene.
Scientific Research Applications
2-tert-Butylbenzyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and polymers.
Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals, fragrances, and flavoring agents.
Comparison with Similar Compounds
Benzyl Chloride: Similar in structure but lacks the tert-butyl group. It is more reactive due to the absence of steric hindrance.
tert-Butyl Chloride: Contains the tert-butyl group but lacks the benzyl moiety. It is used in different types of reactions compared to 2-tert-Butylbenzyl chloride.
2-tert-Butylbenzyl Bromide: Similar structure but with a bromine atom instead of chlorine. It is more reactive in nucleophilic substitution reactions.
Uniqueness: this compound is unique due to the presence of both the benzyl and tert-butyl groups, which impart specific reactivity and steric properties. This makes it a valuable intermediate in organic synthesis, allowing for the selective introduction of functional groups and the construction of complex molecular architectures.
Properties
IUPAC Name |
1-tert-butyl-2-(chloromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl/c1-11(2,3)10-7-5-4-6-9(10)8-12/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCNALCYSVKFCNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6069088 | |
| Record name | 2-tert-Butylbenzyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6069088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56240-38-1 | |
| Record name | 1-(Chloromethyl)-2-(1,1-dimethylethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56240-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-(chloromethyl)-2-(1,1-dimethylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056240381 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-(chloromethyl)-2-(1,1-dimethylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-tert-Butylbenzyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6069088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


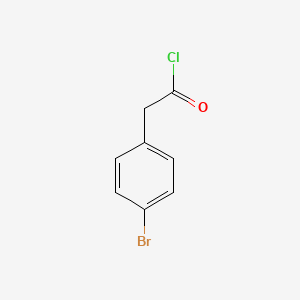
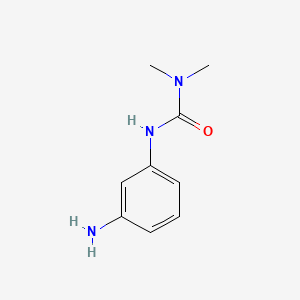
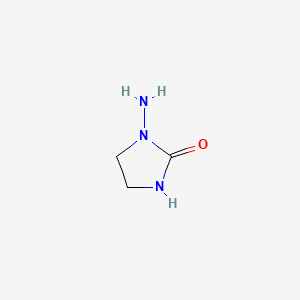
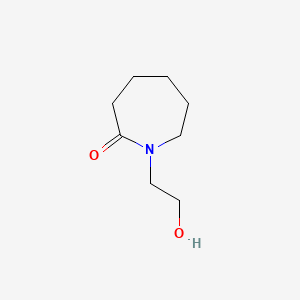

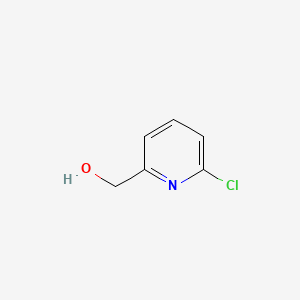
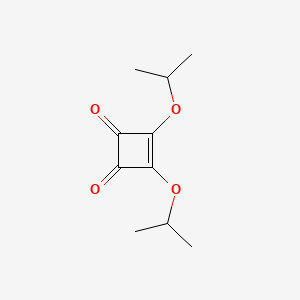
![4-Bromobenzo[a]anthracene](/img/structure/B1265999.png)
